molecular formula C17H15ClN2O2S B1306991 Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 885460-48-0

Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate

カタログ番号: B1306991
CAS番号: 885460-48-0
分子量: 346.8 g/mol
InChIキー: DTEQKPOZSKMFOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate is a versatile and crucial chemical intermediate in the synthesis of novel, biologically active thieno[2,3-d]pyrimidine derivatives. Its primary research value lies in its role as a precursor for the development of potent small-molecule kinase inhibitors. The reactive 4-chloro group on the pyrimidine ring serves as an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce various amine-containing side chains, which is a critical step for optimizing target binding and selectivity. This compound is a key building block in the exploration of new anticancer agents, particularly as it forms the core structure for inhibitors targeting Focal Adhesion Kinase (FAK) and Bruton's Tyrosine Kinase (BTK) . Research utilizing this intermediate has led to compounds demonstrating significant anti-proliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . Consequently, this acetate ester provides researchers with a foundational scaffold for medicinal chemistry efforts aimed at discovering new therapeutic candidates for oncology and other disease areas involving dysregulated kinase signaling pathways.

特性

IUPAC Name

propan-2-yl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10(2)22-15(21)9-14-19-16(18)12-8-13(23-17(12)20-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQKPOZSKMFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396522
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-48-0
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with isopropyl acetate under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反応の分析

Types of Reactions: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

作用機序

The mechanism of action of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

類似化合物との比較

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structure : Pyrimidine ring with a thioether-linked ethyl ester and a thietanyloxy group .
Key Differences :

  • Core Heterocycle: Pyrimidine (non-fused) vs. thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine).
  • Substituents : Methyl (position 6) and thietanyloxy (position 4) vs. chloro (position 4) and phenyl (position 6).
  • Functional Groups : Thioether (C–S–C) vs. acetoxy ester (C–O–COO).
    Implications :

Patent Derivatives: Pyrimidine-Based Acetamides (Examples 66 and 67)

Structures :

  • Example 66: 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide .
  • Example 67: 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide . Key Differences:
  • Backbone: Pyrimidine-phenoxy-acetamide vs. thienopyrimidine-acetate.
  • Functional Groups : Amide (NH–CO) vs. ester (O–COO).
  • Substituents: Amino and chloro vs. chloro and phenyl. Implications:
  • The amide group in Examples 66/67 enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins.
  • The target compound’s ester group offers higher reactivity for hydrolysis or further derivatization, which is advantageous in prodrug design .

Piperidine-Based Esters ()

Structures: 2,2,6,6-Tetramethylpiperidin-4-yl esters (methyl to nonyl chains) . Key Differences:

  • Core: Piperidine vs. thienopyrimidine.
  • Substituents : Alkyl esters (C1–C9) vs. isopropyl ester with aromatic/chloro groups.
    Implications :
  • Piperidine esters are more conformationally flexible but lack the planar aromatic system of thienopyrimidine, reducing their suitability for rigid binding pockets.
  • The target compound’s fused ring system likely confers higher thermal stability and crystallinity, as evidenced by its use in crystallography studies (e.g., SHELX refinement tools) .

Tabulated Comparison of Key Compounds

Property Target Compound Compound 1 Example 66
Core Structure Thieno[2,3-d]pyrimidine Pyrimidine Pyrimidine-phenoxy
Molecular Weight 346.83 g/mol ~350–370 g/mol (estimated) ~350–370 g/mol (estimated)
Key Substituents 4-Cl, 6-Ph, isopropyl ester 6-Me, 4-thietanyloxy, ethyl thio 4-NH₂, 6-Cl, isopropyl amide
Functional Group Ester (O–COO) Thioether (C–S–C) Amide (NH–CO)
Solubility (Predicted) Low (logP ~3.5 due to Cl/Ph) Moderate (logP ~2.8) Moderate (logP ~2.5)
Applications Kinase inhibitor scaffold, crystallography Antiviral/antimicrobial research Kinase inhibitor optimization

Research and Commercial Considerations

  • Synthesis : The target compound’s synthesis likely involves cyclization of thiophene and pyrimidine precursors, analogous to methods for Compound 1 (e.g., coupling with chloromethyl reagents) .
  • Stability : The chloro and phenyl groups may contribute to photodegradation risks, necessitating storage at 2–8°C .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate?

  • Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Thienopyrimidine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.

Chlorination : Introduction of the 4-chloro substituent using POCl₃ or SOCl₂.

Acetate side-chain incorporation : Alkylation or nucleophilic substitution with isopropyl bromoacetate.

  • Key considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for alkylation) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

  • Answer :

  • NMR : Focus on δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (ester CH), and aromatic protons (δ 7.2–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (exact mass: 386.06 Da). Tandem MS (MS²) can validate fragmentation patterns, such as loss of isopropyl acetate (C₅H₁₀O₂) .
  • IR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-Cl (~750 cm⁻¹).

Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?

  • Answer :

  • In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293 or HeLa).
  • Solubility : Use shake-flask methods with HPLC quantification in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental binding affinity data?

  • Answer :

Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).

Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess protein-ligand stability.

  • Case study : SPR confirmed a Kd of 12 µM for a related thienopyrimidine derivative, contrasting with docking-predicted 3 µM, highlighting solvation effects .

Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar off-targets?

  • Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance steric hindrance.
  • Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions.
  • Co-crystallization : Resolve X-ray structures (≤2.0 Å) with SHELXL to identify key binding-pocket interactions .

Q. How should researchers address conflicting crystallographic data (e.g., twinning vs. disorder) during structure refinement?

  • Answer :

  • Twinning analysis : Use SHELXD to detect twin laws (e.g., pseudo-merohedral twinning) and refine with HKLF5 format.
  • Disorder modeling : Apply PART and EADP instructions in SHELXL for ambiguous electron density regions.
  • Validation : Cross-check Rfree values and Ramachandran outliers using Coot .

Methodological Challenges & Data Analysis

Q. What analytical approaches detect and quantify trace impurities in synthesized batches?

  • Answer :

  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% formic acid). Monitor for common by-products (e.g., dechlorinated analogs).
  • Quantitative NMR (qNMR) : Compare integral ratios of impurity signals (e.g., δ 2.1 ppm for acetylated by-products) against a certified internal standard (e.g., maleic acid) .

Q. How can researchers reconcile contradictory mass spectral fragmentation patterns across different ionization methods?

  • Answer :

  • ESI vs. NSI : ESI favors even-electron ions ([M+H]⁺), while NSI may generate odd-electron fragments.
  • Collision energy optimization : Adjust CE (10–35 eV) in MS² to stabilize key fragments (e.g., m/z 248.03 for thienopyrimidine core).
  • Reference libraries : Cross-validate against manually curated databases like mzCloud (1978 spectra available for analogous compounds) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。